Cas no 1248746-03-3 (3-(hydrazinylmethyl)-1,2-oxazole)
3-(hydrazinylmethyl)-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(hydrazinylmethyl)-1,2-oxazole
- 1,2-Oxazol-3-ylmethylhydrazine
- Isoxazole, 3-(hydrazinylmethyl)-
-
- MDL: MFCD16112151
- Inchi: 1S/C4H7N3O/c5-6-3-4-1-2-8-7-4/h1-2,6H,3,5H2
- InChI Key: MTYNBIWCVYPCEI-UHFFFAOYSA-N
- SMILES: O1C=CC(CNN)=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 68.3
- XLogP3: -1
- Topological Polar Surface Area: 64.099
3-(hydrazinylmethyl)-1,2-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-273856-1g |
3-(hydrazinylmethyl)-1,2-oxazole |
1248746-03-3 | 1g |
$842.0 | 2023-09-10 | ||
| Enamine | EN300-273856-5g |
3-(hydrazinylmethyl)-1,2-oxazole |
1248746-03-3 | 5g |
$2443.0 | 2023-09-10 | ||
| Enamine | EN300-273856-10g |
3-(hydrazinylmethyl)-1,2-oxazole |
1248746-03-3 | 10g |
$3622.0 | 2023-09-10 | ||
| Enamine | EN300-273856-0.05g |
3-(hydrazinylmethyl)-1,2-oxazole |
1248746-03-3 | 0.05g |
$707.0 | 2023-09-10 | ||
| Enamine | EN300-273856-0.1g |
3-(hydrazinylmethyl)-1,2-oxazole |
1248746-03-3 | 0.1g |
$741.0 | 2023-09-10 | ||
| Enamine | EN300-273856-0.25g |
3-(hydrazinylmethyl)-1,2-oxazole |
1248746-03-3 | 0.25g |
$774.0 | 2023-09-10 | ||
| Enamine | EN300-273856-0.5g |
3-(hydrazinylmethyl)-1,2-oxazole |
1248746-03-3 | 0.5g |
$809.0 | 2023-09-10 | ||
| Enamine | EN300-273856-1.0g |
3-(hydrazinylmethyl)-1,2-oxazole |
1248746-03-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-273856-2.5g |
3-(hydrazinylmethyl)-1,2-oxazole |
1248746-03-3 | 2.5g |
$1650.0 | 2023-09-10 | ||
| Enamine | EN300-273856-5.0g |
3-(hydrazinylmethyl)-1,2-oxazole |
1248746-03-3 | 5.0g |
$3396.0 | 2023-03-01 |
3-(hydrazinylmethyl)-1,2-oxazole Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-(hydrazinylmethyl)-1,2-oxazole
Professional Introduction to Compound with CAS No. 1248746-03-3 and Product Name: 3-(hydrazinylmethyl)-1,2-oxazole
The compound with the CAS number 1248746-03-3 and the product name 3-(hydrazinylmethyl)-1,2-oxazole represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a hydrazinylmethyl substituent on a 1,2-oxazole backbone, has garnered considerable attention due to its unique structural and functional properties. The 1,2-oxazole ring is a key pharmacophore in medicinal chemistry, known for its ability to interact with biological targets in diverse ways, while the hydrazinylmethyl group introduces reactivity that can be exploited for further derivatization and therapeutic applications.
Recent studies have highlighted the potential of 3-(hydrazinylmethyl)-1,2-oxazole as a versatile intermediate in the synthesis of bioactive molecules. The compound's ability to participate in nucleophilic addition reactions makes it particularly valuable for constructing more complex structures. For instance, researchers have explored its utility in generating novel derivatives that exhibit antimicrobial and anti-inflammatory properties. These derivatives often leverage the reactivity of the hydrazinylmethyl moiety to form covalent bonds with biological targets, thereby enhancing drug efficacy and selectivity.
The structural motif of 1,2-oxazole is widely recognized for its presence in numerous pharmacologically active compounds. Its stability and ability to engage in hydrogen bonding make it an ideal scaffold for drug design. In particular, the 3-(hydrazinylmethyl) substitution pattern has been investigated for its potential to modulate enzyme activity and receptor binding. This has led to interest in exploring its applications in the development of small-molecule inhibitors for diseases such as cancer and neurodegenerative disorders. The compound's dual functionality—combining the bioisosteric properties of hydrazine derivatives with the structural rigidity of an oxazole ring—provides a rich framework for innovation.
One of the most compelling aspects of 3-(hydrazinylmethyl)-1,2-oxazole is its role as a precursor in the synthesis of targeted therapeutics. Researchers have utilized this compound to develop novel agents that interact with specific biological pathways. For example, modifications of the hydrazinylmethyl group have been employed to create compounds that exhibit inhibitory effects on kinases and other enzymes implicated in signal transduction. These efforts align with current trends in drug discovery, where precision targeting is paramount for improving patient outcomes.
The chemical reactivity of 3-(hydrazinylmethyl)-1,2-oxazole also makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. Its participation in various organic transformations has been documented in several scientific publications, underscoring its importance as a building block in synthetic chemistry. Furthermore, the compound's compatibility with modern techniques such as flow chemistry and microwave-assisted synthesis has expanded its utility in industrial settings. These advancements not only streamline production processes but also open up new avenues for large-scale synthesis of complex molecules.
In summary, the compound with CAS number 1248746-03-3 and product name 3-(hydrazinylmethyl)-1,2-oxazole represents a cornerstone in contemporary pharmaceutical research. Its unique structural features—particularly the combination of a 1,2-oxazole core and a hydrazinylmethyl substituent—endow it with remarkable potential for therapeutic applications. As scientific understanding continues to evolve, this compound is poised to play an increasingly significant role in the development of next-generation drugs that address complex diseases more effectively than current treatments.
1248746-03-3 (3-(hydrazinylmethyl)-1,2-oxazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)